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molecular formula C19H20N2O4S B1674764 Hydroxypioglitazone CAS No. 146062-44-4

Hydroxypioglitazone

Cat. No. B1674764
M. Wt: 372.4 g/mol
InChI Key: OXVFDZYQLGRLCD-UHFFFAOYSA-N
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Patent
US05441971

Procedure details

5-[4-[2-[5-(1-Hydroxyethyl)-2-pyridyl]ethoxy]benzyl]-2,4-thiazolidinedione (0.3 g) was dissolved in hydrogen chloride-ethanol (25%, 1 ml). The solution was stirred at room temperature for 30 minutes and precipitated crystals were filtered off. The crystals were recrystallized from ethanol to obtain 5-[4-[2-[5-(1-hydroxyethyl)-2-pyridyl]ethoxy]benzyl]-2,4-thiazolidinedione hydrochloride (0.21 g, yield: 62%) as colorless prisms, m.p. 212°-213° C.
Name
hydrogen chloride ethanol
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][O:12][C:13]2[CH:26]=[CH:25][C:16]([CH2:17][CH:18]3[S:22][C:21](=[O:23])[NH:20][C:19]3=[O:24])=[CH:15][CH:14]=2)=[N:8][CH:9]=1)[CH3:3].[ClH:27].C(O)C>>[ClH:27].[OH:1][CH:2]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][O:12][C:13]2[CH:26]=[CH:25][C:16]([CH2:17][CH:18]3[S:22][C:21](=[O:23])[NH:20][C:19]3=[O:24])=[CH:15][CH:14]=2)=[N:8][CH:9]=1)[CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
OC(C)C=1C=CC(=NC1)CCOC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
Name
hydrogen chloride ethanol
Quantity
1 mL
Type
reactant
Smiles
Cl.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.OC(C)C=1C=CC(=NC1)CCOC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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